An In-Depth Technical Guide to 3-Bromofuro[3,2-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Bromofuro[3,2-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuro[3,2-b]pyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its fused bicyclic structure, combining the electron-rich furan ring with the electron-deficient pyridine ring, imparts unique physicochemical properties that make it an attractive scaffold for the development of novel therapeutics. The presence of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular architectures. This guide offers a comprehensive overview of 3-Bromofuro[3,2-b]pyridine, detailing its chemical identity, synthesis, key reactions, and its burgeoning role in the landscape of modern drug discovery.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 3-Bromofuro[3,2-b]pyridine is essential for its effective utilization in research and development.
| Property | Value | Reference(s) |
| CAS Number | 92404-63-2 | [1] |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [2] |
| IUPAC Name | 3-bromofuro[3,2-b]pyridine | [1] |
| Appearance | Pale cream to brown crystals or powder | [1] |
| Melting Point | 49.0 - 58.0 °C | [1] |
| SMILES | BrC1=COC2=CC=CN=C12 | [1] |
| InChI Key | KHMAAFDMZSYVEF-UHFFFAOYSA-N | [1] |
Synthesis of 3-Bromofuro[3,2-b]pyridine
Conceptual Synthetic Pathway
The synthesis of 3-Bromofuro[3,2-b]pyridine can be envisioned to start from a substituted pyridine, such as 3-hydroxypyridine. The key steps would involve the introduction of a suitable group at the 2-position that can participate in the formation of the furan ring, followed by bromination.
Caption: Conceptual synthetic pathway for 3-Bromofuro[3,2-b]pyridine.
Experimental Protocol: A General Approach via Sonogashira Coupling and Heteroannulation
A practical and widely used method for constructing the furo[3,2-b]pyridine core involves a Sonogashira coupling followed by an intramolecular cyclization (heteroannulation). While this protocol describes the synthesis of 2-substituted furo[3,2-b]pyridines, it provides a foundational methodology that can be adapted. To obtain the 3-bromo derivative, a subsequent selective bromination of the parent furo[3,2-b]pyridine would be necessary.
Step 1: Synthesis of Furo[3,2-b]pyridine (Parent Scaffold)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-chloro-2-hydroxypyridine (1.0 equivalent), a suitable terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent such as THF.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the Sonogashira coupling can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the coupling reaction is complete, add a base (e.g., potassium carbonate) to the reaction mixture and heat to induce intramolecular cyclization, leading to the formation of the furo[3,2-b]pyridine core.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Bromination of Furo[3,2-b]pyridine
-
Reaction Setup: Dissolve the synthesized furo[3,2-b]pyridine in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
-
Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution. The reaction may be initiated by light or a radical initiator.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction, and perform an aqueous work-up. The organic layer is separated, dried, and concentrated. The resulting crude 3-Bromofuro[3,2-b]pyridine is then purified by column chromatography or recrystallization.
Reactivity and Key Transformations
The bromine atom at the 3-position of 3-Bromofuro[3,2-b]pyridine is the key to its utility as a synthetic intermediate. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryl and heteroaryl compounds. 3-Bromofuro[3,2-b]pyridine can readily participate in this reaction with various aryl and heteroaryl boronic acids or their esters.
Caption: Suzuki-Miyaura cross-coupling of 3-Bromofuro[3,2-b]pyridine.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add 3-Bromofuro[3,2-b]pyridine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Inert Atmosphere: Degas the mixture and purge with an inert gas.
-
Reaction Execution: Heat the reaction mixture, typically between 80-120 °C, and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify the crude product by column chromatography.
The ability to introduce diverse aryl and heteroaryl groups at the 3-position is a cornerstone of the use of 3-Bromofuro[3,2-b]pyridine in the synthesis of libraries of compounds for biological screening.
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of biological activities, with a particular emphasis on their role as kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The furo[3,2-b]pyridine core has been identified as a novel scaffold for the development of potent and selective inhibitors of various kinases, such as cdc-like kinases (CLKs).[3] 3-Bromofuro[3,2-b]pyridine serves as a key starting material for the synthesis of these inhibitors, where the 3-position is often functionalized to achieve desired potency and selectivity.
Modulators of Signaling Pathways
Beyond kinase inhibition, furo[3,2-b]pyridine derivatives have also been identified as effective modulators of other important cellular signaling pathways, such as the Hedgehog pathway, which is critical in embryonic development and has been linked to cancer.[3] The versatility of 3-Bromofuro[3,2-b]pyridine allows for the systematic modification of the scaffold to explore its potential in modulating these and other disease-relevant pathways.
Spectroscopic Characterization
| Spectroscopic Data | Predicted/Typical Values |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be characteristic of the substituted furo[3,2-b]pyridine system. |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 100-160 ppm. The carbon bearing the bromine atom will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z 197 and 199 in an approximately 1:1 ratio, characteristic of a monobrominated compound. Predicted [M+H]⁺ is 197.95491.[2] |
| Infrared (IR) | Characteristic peaks for C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-O-C stretching of the furan ring are expected. |
Conclusion
3-Bromofuro[3,2-b]pyridine is a strategically important heterocyclic compound with significant potential in organic synthesis and drug discovery. Its defined chemical and physical properties, coupled with the reactivity of the 3-bromo substituent, make it a valuable starting material for the construction of complex molecules. The demonstrated biological activity of the furo[3,2-b]pyridine scaffold, particularly as kinase inhibitors, underscores the importance of 3-Bromofuro[3,2-b]pyridine as a key building block for the development of next-generation therapeutics. This technical guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this versatile molecule in their synthetic and medicinal chemistry endeavors.
References
-
PubChemLite. 3-bromofuro[3,2-b]pyridine (C7H4BrNO). Available from: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available from: [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
Sources
- 1. 3-Bromofuro[3,2-b]pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. PubChemLite - 3-bromofuro[3,2-b]pyridine (C7H4BrNO) [pubchemlite.lcsb.uni.lu]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
